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Compound of Interest

Compound Name: 4-Hydroxyphenylacetone

Cat. No.: B1242247

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-
Hydroxyphenylacetone (CAS No. 770-39-8), a compound of interest in various research and
development fields. This document presents available Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols
and a visual representation of the analytical workflow.

Core Spectral Data

The following tables summarize the key spectral data for 4-Hydroxyphenylacetone. It is
important to note that while efforts have been made to provide comprehensive data, complete
spectral assignments and experimental parameters are not always available in the public
domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The following tables present the available *H and *C NMR data for 4-Hydroxyphenylacetone.

Table 1: *H NMR Spectral Data of 4-Hydroxyphenylacetone
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Chemical Shift (3)
ppm

Multiplicity Integration Assignment

Data not available Data not available Data not available Data not available

Note: Specific, experimentally verified *H NMR chemical shifts, multiplicities, and integrations
for 4-Hydroxyphenylacetone are not readily available in the cited search results. The data
often found is for its isomer, 4'-Hydroxyacetophenone.

Table 2: 13C NMR Spectral Data of 4-Hydroxyphenylacetone[1]

Chemical Shift (6) ppm Assignment

Data not available Data not available

Note: While 3C NMR spectra for 4-Hydroxyphenylacetone are referenced[1][2], specific
chemical shift assignments are not provided in the search results. Much of the available data
pertains to 4'-Hydroxyacetophenone.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectral Data of 4-Hydroxyphenylacetone[3]

Wavenumber (cm~?) Intensity Assignment

~3400 Strong, Broad O-H stretch (Phenol)
~3000 Medium Aromatic C-H stretch
~2900 Medium Aliphatic C-H stretch

1706 Strong C=0 stretch (Ketone)[4][5]
~1600, ~1500 Medium-Strong Aromatic C=C stretch
~1230 Strong C-O stretch (Phenol)
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Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to gain structural information through fragmentation patterns.

Table 4: Mass Spectrometry Data of 4-Hydroxyphenylacetone

miz Relative Intensity (%) Assighment
150 Data not available [M]* (Molecular lon)
Data not available Data not available Fragment lons

Note: A study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-
Hydroxyphenylacetone has been reported, which implies the use of Electron lonization (EI)
[6]. However, a detailed mass spectrum with relative intensities of the molecular ion and
fragment peaks is not provided in the search results. The molecular weight of 4-
Hydroxyphenylacetone is 150.17 g/mol [2][7][8].

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard
laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation of 4-
Hydroxyphenylacetone.

Methodology:
e Sample Preparation:
o Accurately weigh 10-20 mg of high-purity 4-Hydroxyphenylacetone.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDClIs, or Dimethyl sulfoxide-de, DMSO-de) in a clean, dry NMR tube.
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o Ensure the sample is fully dissolved; gentle vortexing may be applied.

e |nstrumentation:

o A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better
resolution.

o The instrument should be equipped with a probe capable of detecting both *H and 3C
nuclei.

o Data Acquisition:

o 'HNMR:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard single-pulse experiment.

Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

o 13C NMR:

Switch the probe to the 13C channel and perform tuning and shimming.

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, a
relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

A larger number of scans will be required compared to *H NMR to achieve an adequate
signal-to-noise ratio due to the low natural abundance of 13C.

» Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).
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o Phase correct the spectrum and perform baseline correction.

o Calibrate the chemical shift scale using the residual solvent peak as an internal standard
(e.g., CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o Analyze the multiplicities (singlet, doublet, triplet, etc.) in the *H NMR spectrum to deduce
proton coupling information.

o Assign the peaks in both spectra to the corresponding atoms in the 4-
Hydroxyphenylacetone structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 4-Hydroxyphenylacetone.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Thoroughly grind a small amount (1-2 mg) of dry 4-Hydroxyphenylacetone with
approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an
agate mortar and pestle until a fine, homogeneous powder is obtained.

o Transfer a portion of the powder into a pellet-forming die.

o Press the die under high pressure (typically 8-10 tons) for several minutes to form a
transparent or translucent pellet.

e Instrumentation:

o A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in a sample holder in the spectrometer's beam path.
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o Acquire the sample spectrum over the range of 4000-400 cm™1,
o Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
o Data Processing and Analysis:

o The instrument software automatically ratios the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups (e.g., O-H, C-H, C=0, C=C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 4-
Hydroxyphenylacetone.

Methodology:
e Sample Introduction and lonization (Electron lonization - El):

o For a pure solid sample, a direct insertion probe can be used. The sample is placed in a
capillary tube at the end of the probe, which is then inserted into the ion source. The probe
is heated to volatilize the sample.

o Alternatively, if coupled with Gas Chromatography (GC-MS), the sample is first dissolved
in a suitable volatile solvent and injected into the GC. The compound is separated on the
GC column and then introduced into the mass spectrometer's ion source.

o In the ion source, the vaporized molecules are bombarded with a high-energy electron
beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical
cation (the molecular ion), which may then undergo fragmentation.

e |nstrumentation:

o A mass spectrometer equipped with an El source and a mass analyzer (e.g., quadrupole,
time-of-flight).
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o Data Acquisition:
o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
o The detector records the abundance of each ion.
o The spectrum is scanned over a relevant mass range (e.g., m/z 40-500).

o Data Analysis:

o ldentify the molecular ion peak ([M]*), which corresponds to the molecular weight of the

compound.

o Analyze the fragmentation pattern. The difference in mass between the molecular ion and
the fragment ions corresponds to the loss of specific neutral fragments, providing clues
about the molecule's structure.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical
compound like 4-Hydroxyphenylacetone.
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Workflow for Spectral Analysis of 4-Hydroxyphenylacetone
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Workflow for the spectral analysis of 4-Hydroxyphenylacetone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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